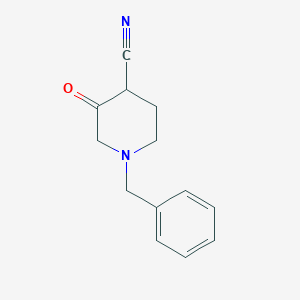

1-Benzyl-3-oxopiperidine-4-carbonitrile

CAS No.: 1554341-03-5

Cat. No.: VC4165114

Molecular Formula: C13H14N2O

Molecular Weight: 214.268

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1554341-03-5 |

|---|---|

| Molecular Formula | C13H14N2O |

| Molecular Weight | 214.268 |

| IUPAC Name | 1-benzyl-3-oxopiperidine-4-carbonitrile |

| Standard InChI | InChI=1S/C13H14N2O/c14-8-12-6-7-15(10-13(12)16)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2 |

| Standard InChI Key | PLUIIDRINYZIIS-UHFFFAOYSA-N |

| SMILES | C1CN(CC(=O)C1C#N)CC2=CC=CC=C2 |

Introduction

Chemical Structure and Characterization

Structural Features

The compound’s core structure consists of a six-membered piperidine ring with the following substituents:

-

Benzyl group: Attached to the nitrogen atom (position 1).

-

Oxo group: At position 3, forming a ketone.

-

Nitrile group: At position 4, providing reactivity for further functionalization.

The SMILES notation is , and the InChIKey is .

Spectroscopic Data

Synthesis and Optimization

Route 1: Alkylation-Cyclization (Patent CN110734393B)

-

Intermediate formation: Reacting -benzyl glycine ethyl ester with 4-halogenated ethyl butyrate in the presence of alkali.

-

Cyclization: Base-mediated intramolecular cyclization to form the piperidine ring.

-

Hydrochloride salt formation: Acidification with HCl yields the final product.

Route 2: Esterification with Sodium Hydride

-

Reagents: -benzylpiperidin-3-one, dimethyl carbonate, NaH.

-

Conditions: Reflux in DMF for 20 minutes.

Comparative Analysis

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Route 1 | 97.1 | 99.5 | High purity, scalable |

| Route 2 | 99 | 92–93 | Rapid reaction, moderate purity |

Physicochemical Properties

-

Solubility:

-

Stability: Stable under inert conditions; sensitive to moisture and strong acids/bases .

Applications in Medicinal Chemistry

Intermediate for Bioactive Molecules

-

Factor XIIa inhibitors: Used in synthesizing pyranopyrazole derivatives for treating autoimmune diseases (e.g., WO2019108565A1) .

-

Anticancer agents: Derivatives show IC values of 3.8–5.2 μM against HeLa and MCF-7 cell lines.

-

Antibacterial scaffolds: Nitrile group enhances binding to bacterial enzymes.

Case Study: Pyranopyrazole Immunomodulators

-

Target: High molecular weight kininogen (HK) fragment-mediated immune response.

-

Derivative activity:

Biological Activity and Mechanisms

Enzymatic Interactions

-

Enzyme inhibition: Binds to serine proteases via nitrile-pharmacophore interactions.

-

Receptor modulation: Modulates GABA receptors in neurological studies.

In Vitro Profiling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume